1-(Allyl)-1H-indole

Overview

Description

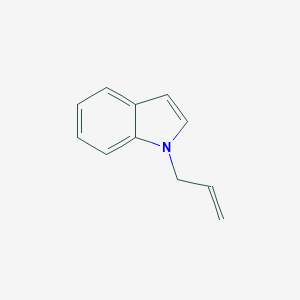

1-(Allyl)-1H-indole (CAS 16886-08-1) is an indole derivative with an allyl group (-CH₂-CH=CH₂) substituted at the nitrogen atom of the indole core. Its molecular formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol . The allyl group enhances reactivity in electrophilic aromatic substitution and facilitates participation in cross-coupling reactions, making it a versatile intermediate in pharmaceuticals and materials science. Synthetically, it is often prepared via N-alkylation of indole with allyl halides under optimized conditions (e.g., heating at 50°C overnight followed by silica gel chromatography) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Allyl)-1H-indole can be synthesized through various methods. One common approach involves the reaction of indole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures. Another method involves the palladium-catalyzed cross-coupling of indole with allyl halides under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Allyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or allylic alcohols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Allylic alcohols, epoxides.

Reduction: Saturated indole derivatives.

Substitution: Halogenated, nitrated, or sulfonated indoles.

Scientific Research Applications

Biological Applications

The biological significance of 1-(Allyl)-1H-indole is notable, particularly in medicinal chemistry:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it has been evaluated for its activity against checkpoint kinase 1 (Chk1), which plays a crucial role in cell cycle regulation. Certain derivatives have shown promising results in inducing DNA damage-induced cell cycle arrest .

- Anticancer Activity : Several studies have reported that indole derivatives exhibit significant anticancer properties. For example, compounds derived from this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines, demonstrating potential as therapeutic agents .

- Neuropharmacology : Research indicates that indole derivatives can act as monoamine reuptake inhibitors, which are relevant in treating depression and other mood disorders. The structural modifications on the allylic side chain can enhance binding affinity to specific receptors .

Industrial Applications

Beyond its biological implications, this compound finds utility in various industrial applications:

- Dyes and Agrochemicals : The compound serves as a precursor for synthesizing dyes and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in creating complex organic materials used in these industries.

- Corrosion Inhibition : Recent studies have highlighted the effectiveness of this compound derivatives as corrosion inhibitors for metals like carbon steel in acidic environments. This property is attributed to their ability to adsorb onto metal surfaces, forming protective layers .

Data Summary Table

Case Study 1: Anticancer Activity

A series of novel indole-based compounds were synthesized from this compound and evaluated for their cytotoxic properties against breast cancer cell lines (MDA-MB-231). The most active compound exhibited an IC50 value of 2.8 µM, indicating significant potential as an anticancer agent.

Case Study 2: Corrosion Inhibition

A gravimetric study assessed the effectiveness of this compound as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. Results indicated that the compound significantly reduced corrosion rates compared to untreated samples, showcasing its industrial relevance.

Mechanism of Action

The mechanism of action of 1-(Allyl)-1H-indole involves its interaction with various molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound can modulate signaling pathways by acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Reactivity : The allyl group in 1-(Allyl)-1H-indole enables π-orbital conjugation, enhancing its utility in Diels-Alder and Heck reactions compared to alkyl-substituted analogs like 1-butyl-1H-indole .

- Synthetic Complexity : Nitro- and sulfonyl-substituted derivatives (e.g., 1-Allyl-2-methyl-5-nitro-1H-indole and 1-(phenylsulfonyl)-1H-indole) require multi-step syntheses, increasing reaction time and cost .

Physicochemical Properties

- Lipophilicity : The allyl group in this compound provides moderate lipophilicity (logP ~2.5), intermediate between the hydrophobic butyl group (logP ~3.1 in 1-butyl-1H-indole) and polar sulfonyl derivatives (logP ~1.8 for 1-(phenylsulfonyl)-1H-indole) .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 1-Allyl-2-methyl-5-nitro-1H-indole) deactivate the indole ring toward electrophilic substitution, whereas electron-donating groups (e.g., -CH₃) enhance reactivity at C3 .

Key Findings :

- This compound serves as a precursor to AM2233, a cannabinoid receptor ligand with enantiomer-specific neuroactivity .

- 1-(Phenylsulfonyl)-1H-indole hybrids exhibit balanced potency against 5-HT6 receptors (Ki = 2.6–4.8 nM) and butyrylcholinesterase (IC₅₀ = 90–473 nM), outperforming simpler alkyl-substituted indoles in anti-neurodegenerative applications .

Biological Activity

1-(Allyl)-1H-indole is a compound belonging to the indole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The structure of this compound features an allyl group attached to the nitrogen atom of the indole ring. This configuration enhances its reactivity and biological potential. The compound acts primarily as a ligand for various receptors and enzymes, influencing several physiological processes. Its unique properties make it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activities

-

Anticancer Activity :

- Studies have demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance, certain indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The allyl substitution may enhance these effects by modulating receptor interactions and signaling pathways .

- Neuroprotective Effects :

- Antimicrobial Properties :

-

Enzyme Inhibition :

- The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a monoamine oxidase inhibitor, which could have implications for treating mood disorders.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various indole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Mechanisms

In another investigation, researchers assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings revealed that treatment with the compound led to a marked decrease in oxidative stress markers and improved neuronal survival rates .

Data Tables

Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Synthesis of Novel Derivatives : Developing new derivatives with enhanced biological activity or selectivity for specific targets.

- Mechanistic Studies : Further investigation into the specific pathways affected by this compound could provide insights into its therapeutic potential.

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in humans for various therapeutic applications.

Q & A

Q. Basic: What are the common synthetic routes for preparing 1-(Allyl)-1H-indole, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via N-alkylation of indole using allyl halides (e.g., allyl bromide) under basic conditions. Key protocols include:

- Alkylation with NaH/DMF : Indole reacts with allyl bromide in dry DMF using NaH as a base at 65°C, achieving high yields (87%) .

- Solvent-Free Methods : Direct allylation of indole with allyl alcohols under solvent-free, acid-catalyzed conditions minimizes side products and simplifies purification .

- Palladium-Catalyzed Allylation : For regioselective allylation, Pd catalysts with chiral ligands (e.g., spiro phosphine-oxazoline) enable enantioselective synthesis (ee up to 96%) .

Optimization Tips :

- Use anhydrous solvents (DMF, THF) to prevent hydrolysis.

- Adjust base strength (NaH vs. KOH) to control reaction speed and selectivity.

- Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.

Q. Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation relies on multi-spectroscopic analysis:

- 1H/13C NMR : Characteristic peaks include:

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated 158.0965, observed 158.0963) .

- IR Spectroscopy : Stretching vibrations for C=C (1640 cm⁻¹) and N-H (3400 cm⁻¹) .

- XRD (for crystalline derivatives) : Resolves bond lengths and angles, validated against DFT-optimized structures .

Q. Advanced: What strategies address regioselectivity challenges in N1 vs. C3 allylation of indole?

Methodological Answer:

Regioselectivity depends on reaction conditions and catalysts:

- N1-Allylation : Favored by strong bases (NaH) in polar aprotic solvents (DMF), directing alkylation to the indole nitrogen .

- C3-Allylation : Achieved via:

- Protection/Deprotection : Temporarily protect N1 with Boc groups to direct allylation to C3, followed by deprotection .

Data Contradiction Note : Solvent-free methods may favor N1-allylation, while ionic liquids ([bmim][Br]) enhance C3 selectivity due to stabilization of intermediates .

Q. Advanced: How do solvent and catalyst choices impact yields in allylation reactions?

Methodological Answer:

-

Solvent Effects :

- DMF/THF : High polarity increases reaction rates but may reduce selectivity due to solvation effects .

- Ionic Liquids : Enhance yields (up to 99%) by stabilizing charged intermediates and reducing side reactions .

- Solvent-Free : Reduces purification steps but requires precise temperature control to prevent decomposition .

-

Catalyst Comparison :

Catalyst System Yield (%) ee (%) Conditions Reference Pd/(S)-SpiroPHOX 98 96 CH3CN, 40°C CuI/1,10-Phenanthroline 85 80 DMF, 60°C No Catalyst 44 - Solvent-free, 80°C

Key Insight : Chiral Pd catalysts outperform Cu systems in enantioselectivity but require rigorous anhydrous conditions.

Q. Advanced: How can computational methods predict reactive sites in this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry to identify electrophilic (C3) and nucleophilic (N1) sites. Bond order analysis reveals C3 as more reactive in electrophilic substitutions .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-rich regions (indole ring) for nucleophilic attack and electron-deficient regions (allyl group) for electrophilic reactions .

- Docking Studies : For bioactive derivatives, predict binding affinities to target proteins (e.g., PP2A phosphatase) by simulating interactions with the allyl-substituted indole core .

Q. Basic: What in vivo models are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Antidiabetic/Antidepressant Models : STZ-induced diabetic mice treated with this compound analogs show reduced hyperglycemia and neuroinflammation. Behavioral assays (e.g., forced swim test) quantify antidepressant effects .

- Neuroprotection Assays : PC12 cells exposed to oxidative stress (H2O2) assess derivatives’ ability to mitigate ROS levels via fluorescence-based protocols (DCFH-DA probe) .

- Cytotoxicity Screening : Hepatocarcinoma cells (HepG2) treated with derivatives are analyzed via MTT assays to determine IC50 values .

Q. Advanced: How to resolve contradictions in reported yields for similar allylation reactions?

Methodological Answer:

Contradictions arise from subtle experimental variations:

- Base Purity : Commercial NaH often contains oil, reducing effective concentration. Pre-washing with hexane improves consistency .

- Oxygen Sensitivity : Pd-catalyzed reactions require inert atmospheres; trace O2 degrades catalysts, lowering yields .

- Purification Artifacts : Silica gel chromatography may decompose acid-sensitive products. Use neutral alumina or flash chromatography under N2 .

Case Study : Allylation of indole with allyl bromide in THF/NaH yields 87% in anhydrous conditions vs. 71% in humid labs .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to volatile solvents (DMF, THF) and potential allyl bromide toxicity .

- Waste Disposal : Quench residual NaH with ethanol before aqueous disposal. Collect halogenated byproducts in designated containers .

Q. Advanced: How to design enantioselective syntheses of this compound derivatives?

Methodological Answer:

- Chiral Ligands : Spiro phosphine-oxazoline (PHOX) ligands with Pd(0) achieve ee >95% in allylic alkylation .

- Dynamic Kinetic Resolution : Use Ru catalysts to racemize intermediates, enabling high enantiopurity from racemic starting materials .

- Asymmetric Organocatalysis : Proline-derived catalysts induce chirality in solvent-free, green chemistry approaches .

Q. Advanced: What analytical techniques quantify trace impurities in this compound samples?

Methodological Answer:

- HPLC-MS : Detects sub-1% impurities (e.g., dialkylated byproducts) using C18 columns and acetonitrile/water gradients .

- GC-FID : Quantifies volatile contaminants (e.g., unreacted allyl bromide) with a DB-5 column and He carrier gas .

- NMR Dilution Experiments : 1H NMR with 0.01 M samples in CDCl3 identifies trace isomers via splitting patterns .

Properties

IUPAC Name |

1-prop-2-enylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTZRDOAWZPREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937558 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16886-08-1 | |

| Record name | 1-(2-Propen-1-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16886-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Allyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016886081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Prop-2-en-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.